(1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol

Description

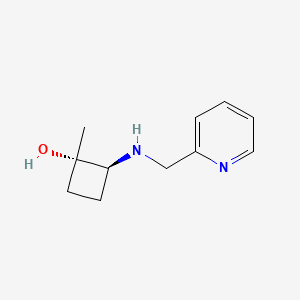

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-1-methyl-2-(pyridin-2-ylmethylamino)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(14)6-5-10(11)13-8-9-4-2-3-7-12-9/h2-4,7,10,13-14H,5-6,8H2,1H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWHMZCQUZFQCK-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1NCC2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]1NCC2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S,2S)-1-Methyl-2-((pyridin-2-ylmethyl)amino)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with a methyl group and a pyridinylmethyl amino substituent, contributing to its unique properties. The chemical formula is C12H16N2O, with a molecular weight of 204.27 g/mol.

Research indicates that compounds similar to this compound exhibit significant interactions with cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation and are often implicated in cancer proliferation .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Anticancer Activity

A study evaluated the efficacy of this compound on human breast cancer cell lines. The compound showed a dose-dependent inhibition of cell growth, with an IC50 value indicating significant potency against the proliferation of these cells.

Anti-inflammatory Effects

In another study, the compound was tested for its ability to modulate inflammatory responses in macrophages. Results indicated that it effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Pharmacological Profile

The pharmacological profile of this compound suggests it may be effective in treating conditions characterized by excessive cell proliferation or inflammation. Its selective inhibition of CDKs positions it as a promising candidate for cancer therapies.

Comparison with Similar Compounds

Data Table: Key Comparisons

Preparation Methods

Cyclobutane Core Construction

The Janssen group demonstrated that hyperbaric [2+2] cycloaddition between sulfonyl allenes (e.g., 1a–c ) and benzyl vinyl ether (2 ) at 12 kbar pressure generates 3-sulfonylcyclobutanols (3a–c ) with complete regioselectivity. For the target molecule, substituting the sulfonyl group with a methyl group would require post-cycloaddition modifications:

$$

\text{Allene} + \text{Vinyl Ether} \xrightarrow{\text{12 kbar}} \text{Cyclobutanol Scaffold} \quad

$$

Diastereoselective Amination

Conjugate addition of pyridin-2-ylmethylamine to the cyclobutanone intermediate (derived from 3 ) proceeds with moderate to excellent diastereoselectivity (dr 3:1 to >20:1). Density functional theory (DFT) studies suggest that steric effects from the methyl group and hydrogen bonding between the amine and carbonyl group dictate the (1S,2S) configuration.

Key Data:

| Step | Conditions | Yield (%) | dr |

|---|---|---|---|

| Cycloaddition | CH₂Cl₂, 12 kbar, 24 h | 65–78 | N/A |

| Ketone formation | Oxone®, MeOH/H₂O | 83–91 | N/A |

| Conjugate amination | Et₃N, THF, −20°C | 72–89 | 3:1–5:1 |

Pyrrolidine Ring Contraction Approach

Iodonitrene-Mediated Contraction

The stereospecific synthesis reported by Tang et al. involves treating enantiopure pyrrolidines (4 ) with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate in 2,2,2-trifluoroethanol (TFE). This generates cyclobutanes via a 1,4-biradical intermediate with retention of stereochemistry:

$$

\text{Pyrrolidine} \xrightarrow{\text{HTIB, NH}_4^+} \text{Cyclobutane} \quad

$$

Late-Stage Functionalization

Post-contraction, the secondary amine is alkylated with 2-(bromomethyl)pyridine under Miyaura–Buchwald conditions to install the pyridylmethyl group. X-ray crystallography confirms the (1S,2S) configuration when starting from (2S,5R)-pyrrolidine precursors.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Ring contraction yield | 24–69% | |

| Alkylation yield | 55–68% | |

| ee retention | >97% |

Catalyst-Free Cyclocondensation

Cyclobutanone-Amine Coupling

A solvent-free protocol from Albrecht et al. reacts 2-hydroxycyclobutanone (5 ) with pyridin-2-ylmethylamine (6 ) at 80°C for 12 h, yielding the racemic cyclobutanol. Enantiomeric resolution is achieved via chiral stationary phase chromatography (CSP-HPLC).

Stereochemical Enhancement

Mitsunobu conditions (DIAD, PPh₃) invert the configuration of the C1 hydroxyl group, enabling access to the (1S,2S) diastereomer from (1R,2S) precursors.

Key Data:

| Parameter | Value |

|---|---|

| Cyclocondensation yield | 61% (racemic) |

| CSP-HPLC resolution | 99.5% ee |

| Mitsunobu inversion | 88% yield, dr >20:1 |

Comparative Analysis of Methodologies

Efficiency and Scalability

Environmental Impact

HTIB and TFE in the contraction method pose waste disposal challenges, whereas the cyclocondensation approach avoids hazardous reagents.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Step | Method | Key Conditions | Reference |

|---|---|---|---|

| Cyclobutane formation | [2+2] Cycloaddition | UV light, inert atmosphere | |

| Hydroxyl introduction | Borohydride-oxidation | THF, 0°C to room temperature | |

| Amino group attachment | Reductive amination | NaBH₃CN, methanol, 40°C |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variations in assay conditions or target specificity. Methodological strategies include:

- Assay Replication : Reproduce studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Structural Analysis : Use X-ray crystallography or cryo-EM to confirm target engagement, as the pyridine moiety may interact with hydrophobic pockets in enzymes/receptors .

Basic: What analytical techniques are critical for characterizing stereochemistry and purity?

Answer:

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB, with mobile phases optimized for polar functional groups .

- NMR Spectroscopy : - and -NMR coupled with NOE experiments confirm spatial arrangement of substituents .

- X-ray Crystallography : Provides definitive proof of absolute configuration, especially for crystalline intermediates .

Advanced: What computational strategies predict binding affinity with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina model interactions between the pyridinylmethylamino group and target active sites (e.g., kinases or GPCRs) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time, identifying key residues (e.g., hydrogen bonds with the hydroxyl group) .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy, correlating with experimental IC₅₀ values .

Basic: How does the pyridin-2-ylmethylamino group influence physicochemical properties?

Answer:

- Solubility : The pyridine ring enhances water solubility via hydrogen bonding, though the methyl group may reduce polarity .

- Stability : The amino group is prone to oxidation; storage under inert atmosphere or with stabilizers (e.g., BHT) is recommended .

- Bioavailability : LogP calculations (e.g., using ChemAxon) predict moderate lipophilicity, balancing membrane permeability and solubility .

Advanced: What challenges exist in achieving enantioselective synthesis?

Answer:

- Chiral Induction : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce stereochemistry during cyclobutane formation .

- Racemization Risk : Basic or high-temperature conditions may epimerize the amino alcohol; mild conditions (e.g., room temperature, neutral pH) are preferred .

- Scalability : Chiral auxiliaries (e.g., Evans oxazolidinones) are effective but require additional steps for removal .

Q. Table 2: Enantioselective Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Catalyst | Ru-BINAP complexes | >90% ee |

| Temperature | -20°C | Minimizes racemization |

| Solvent | Dichloromethane | Enhances catalyst activity |

Basic: How is stability assessed under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13), monitoring degradation via LC-MS .

- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., oxidation of the cyclobutane ring) .

Advanced: How can researchers address low yield in the final synthetic step?

Answer:

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) to improve efficiency .

- Byproduct Analysis : Use HRMS to identify side products (e.g., over-reduced amines) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.